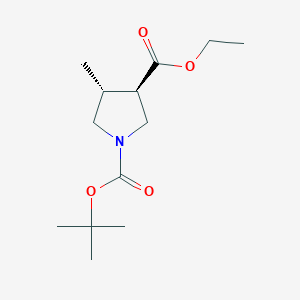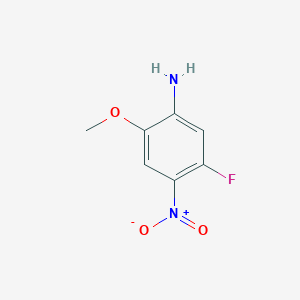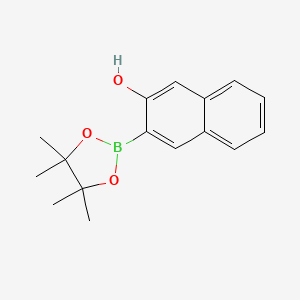
Tert-butyl 7-bromoquinolin-3-ylcarbamate
Overview
Description
Tert-butyl 7-bromoquinolin-3-ylcarbamate is a compound that is not directly mentioned in the provided papers, but it is related to the tert-butyl carbamate group, which is a common protecting group in organic synthesis. The tert-butyl carbamate moiety is often used to protect amines due to its stability and ease of removal under acidic conditions. The papers provided discuss various compounds and reactions involving tert-butyl carbamate derivatives, which can offer insights into the synthesis, structure, and reactivity of tert-butyl 7-bromoquinolin-3-ylcarbamate.
Synthesis Analysis
The synthesis of related compounds involves multi-component cascade reactions, as seen in the synthesis of 3-aryl-2-aminoquinolines, which includes a palladium-catalyzed isocyanide insertion and intramolecular cyclization followed by Suzuki coupling . Another example is the improved synthesis of a tetrahydroisoquinoline derivative using a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess . Additionally, the use of tert-butoxycarbonylation reagents for aromatic and aliphatic amines under mild conditions without a base is demonstrated . These methods could potentially be adapted for the synthesis of tert-butyl 7-bromoquinolin-3-ylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a tert-butyl carbamate with a triazole moiety was elucidated using 2D heteronuclear NMR experiments . Crystal structure and Hirshfeld surface analysis have been employed to understand the intermolecular interactions in the crystal packing of tert-butyl acetylcarbamate . These techniques could be applied to determine the molecular structure of tert-butyl 7-bromoquinolin-3-ylcarbamate and analyze its intermolecular interactions.
Chemical Reactions Analysis
The tert-butyl carbamate group is involved in various chemical reactions. For example, the Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation is used to prepare tert-butyl carbamate intermediates . The reactivity of tert-butyl carbamate derivatives can also be influenced by the presence of substituents on the quinoline ring, as seen in the synthesis of a sulfonyloxyquinolinotropolone derivative . These reactions highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can vary depending on their structure. The crystal packing and hydrogen bonding patterns can significantly influence the melting points and solubility of these compounds . The presence of substituents such as bromo groups on the quinoline ring can affect the compound's reactivity and stability. The physical and chemical properties of tert-butyl 7-bromoquinolin-3-ylcarbamate would need to be studied in detail to fully understand its behavior in different environments.
Scientific Research Applications
Antimalarial Drug Development
Tert-butyl 7-bromoquinolin-3-ylcarbamate derivatives have been explored in antimalarial drug development. For instance, N-tert-butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was developed as part of a collaboration between academics and pharmaceuticals. It was designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo (O’Neill et al., 2009).
Organic Synthesis and Chemical Reactions
Tert-butyl 7-bromoquinolin-3-ylcarbamate plays a significant role in various organic synthesis processes and chemical reactions. For example, it's used in the preparation of Diels-Alder reaction compounds (Padwa et al., 2003), and in the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines (Ivanov, 2020).
Synthesis of Isoquinoline Derivatives
The compound is involved in the synthesis of isoquinoline derivatives, such as in the microwave-assisted tandem three-component coupling cyclization to produce 3-substituted isoquinolines (Lin et al., 2012), and in the cascade synthesis of 3-arylsulfonylquinolines (Zhang et al., 2016).
Application in Fluorescent Materials
Tert-butyl derivatives have been used in the synthesis of blue-emitting anthracenes, which are important in the development of fluorescent materials and light-emitting diodes (Danel et al., 2002).
Synthesis of Functionalized Compounds
These compounds also aid in the synthesis of various functionalized compounds, like dihydropyrimidinones and polyhydroquinolines, which are significant in biological studies (Guggilapu et al., 2016).
properties
IUPAC Name |
tert-butyl N-(7-bromoquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-9-4-5-10(15)7-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWVEPHQDAKJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167579 | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromoquinolin-3-ylcarbamate | |
CAS RN |
1447607-37-5 | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(7-bromo-3-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)

![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrochloride](/img/structure/B3027914.png)

![3-Bromo-2-methyl-N-(3-(methylsulfonyl)benzyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B3027917.png)




![4-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B3027923.png)


